Decyl (4-chloro-2-methylphenoxy)acetate
Description
Context of Phenoxyacetate (B1228835) Esters as Auxin Mimics in Agrochemical Science
Phenoxyacetic acid derivatives are a class of organic compounds that have been widely used as systemic herbicides for the selective control of broadleaf weeds in various agricultural and non-agricultural settings. wikipedia.orgcapes.gov.br Their mode of action is to mimic the natural plant growth hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth in susceptible plants, which ultimately results in their death. wikipedia.org This class of herbicides includes well-known compounds such as 2,4-dichlorophenoxyacetic acid (2,4-D) and (4-chloro-2-methylphenoxy)acetic acid (MCPA). wikipedia.orgnih.gov
The biological activity of these compounds is intrinsically linked to their chemical structure. The phenoxyacetic acid core, consisting of a phenyl ring linked to a carboxylic acid via an ether bond, is crucial for their auxin-like activity. Variations in the substituents on the phenyl ring and the esterification of the carboxylic acid group can significantly influence their herbicidal efficacy, selectivity, and physicochemical properties. mdpi.com
Phenoxyacetate esters, in particular, are of significant interest in agrochemical research. The esterification of the parent acid can alter properties such as volatility, solubility, and the rate of uptake and translocation within the plant. researchgate.net For instance, esters are generally less water-soluble and more soluble in the waxy cuticle of plant leaves, which can enhance their absorption. researchgate.netnih.gov Once absorbed, the ester is typically hydrolyzed within the plant to release the active parent acid. wikipedia.org The length of the alcohol chain in the ester group is a key determinant of these properties, influencing the compound's lipophilicity and, consequently, its interaction with the plant's biological systems. nih.gov
Research Significance of Decyl (4-chloro-2-methylphenoxy)acetate within Phenoxyacetic Acid Derivatives
This compound is the decyl ester of MCPA. nih.gov The research significance of this specific compound lies in its long alkyl chain (C10), which places it within a group of long-chain phenoxyacetate esters that have been the subject of scientific investigation. The length of the ester chain is a critical factor in determining the herbicidal properties of these derivatives.
Recent research into novel herbicidal ionic liquids has explored the impact of varying the length of the alkyl ester chain of MCPA on the resulting compound's physicochemical properties and biological activity. nih.govresearchgate.net These studies have synthesized and characterized a series of MCPA esters with alkyl chains of varying lengths, including those in the C8 to C14 range, which encompasses the decyl (C10) group. nih.govresearchgate.net
The findings from these studies provide valuable insights into the potential characteristics of this compound. The length of the alkyl chain directly influences the lipophilicity of the molecule. A longer chain, such as the decyl group, generally increases the compound's affinity for nonpolar environments, which can affect its interaction with the plant cuticle and its subsequent movement within the plant. The table below summarizes the findings from a study on a series of esterquat-based herbicidal ionic liquids derived from MCPA, illustrating the effect of alkyl chain length on various properties.
| Property | Alkyl Chain Length | Observation | Reference |
| Solubility | C8, C9, C10, C11, C12, C14 | Satisfactory solubility in water and low polar solvents. | nih.gov |
| Herbicidal Activity | C8, C9, C10, C11, C12, C14 | Maintained high herbicidal activity towards cornflower. | nih.govresearchgate.net |
| Phytotoxicity to Crop | C8, C9, C10, C11, C12, C14 | Stimulated the germination stage of maize. | nih.govresearchgate.net |
These findings suggest that this compound, as a member of this series, would likely exhibit high herbicidal efficacy. The structure-activity relationship studies indicate that the lipophilicity conferred by the decyl chain could enhance its ability to penetrate the waxy layers of weed leaves, leading to effective weed control. uc.pt
Furthermore, the study of such specific esters contributes to a deeper understanding of the molecular mechanisms of auxin mimicry and the design of more effective and selective herbicides. By systematically modifying the ester group and evaluating the resulting biological activity, researchers can elucidate the key structural features required for optimal herbicidal performance. nih.gov This knowledge is crucial for the development of new agrochemical products with improved efficacy and better environmental profiles.
Structure
2D Structure
Properties
CAS No. |
67829-81-6 |
|---|---|
Molecular Formula |
C19H29ClO3 |
Molecular Weight |
340.9 g/mol |
IUPAC Name |
decyl 2-(4-chloro-2-methylphenoxy)acetate |
InChI |
InChI=1S/C19H29ClO3/c1-3-4-5-6-7-8-9-10-13-22-19(21)15-23-18-12-11-17(20)14-16(18)2/h11-12,14H,3-10,13,15H2,1-2H3 |
InChI Key |
CFONOMUMGULYJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)COC1=C(C=C(C=C1)Cl)C |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Research
Synthetic Pathways for Decyl (4-chloro-2-methylphenoxy)acetate
The synthesis of this compound is primarily achieved through a two-step process. The first step involves the synthesis of the parent carboxylic acid, (4-chloro-2-methylphenoxy)acetic acid (MCPA), which is a widely used herbicide. wikipedia.orgresearchgate.net The second step is the esterification of MCPA with decyl alcohol.
The synthesis of MCPA typically starts from 2-methyl-4-chlorophenol, which is reacted with chloroacetic acid in the presence of a dilute base. wikipedia.org This straightforward substitution reaction forms the sodium salt of MCPA, which is then acidified to yield the final carboxylic acid. google.com Alternative methods include the direct catalytic chlorination of 2-methylphenoxyacetic acid using catalysts like imidazole (B134444) ionic liquids. google.com
Once MCPA is obtained, it can be converted to its decyl ester via Fischer esterification. This classic method involves reacting the carboxylic acid (MCPA) with an alcohol (in this case, 1-decanol) in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). researchgate.netmasterorganicchemistry.com The reaction is an equilibrium process where water is produced as a byproduct. To drive the reaction towards the formation of the ester, the alcohol is often used in large excess, or water is removed as it is formed. masterorganicchemistry.com
Methodologies for Esterification of (4-chloro-2-methylphenoxy)acetic Acid
The esterification of (4-chloro-2-methylphenoxy)acetic acid (MCPA) is a key process for modifying its chemical properties. Phenoxy herbicides like MCPA are often converted into their ester or salt forms for commercial formulations. nih.govwikipedia.org The esterification changes properties such as solubility and volatility, which can influence the compound's behavior and application.
The most common method for this transformation is acid-catalyzed esterification. masterorganicchemistry.com Research into the kinetics of this reaction for MCPA with long-chain alcohols, such as 2-ethylhexanol, provides insight into the process. These studies confirm that the reaction follows second-order kinetics and is reversible. researchgate.net The mechanism involves the protonation of the carboxylic acid's carbonyl group by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent elimination of a water molecule yields the final ester. masterorganicchemistry.com
| Parameter | Description | Significance in Synthesis |
|---|---|---|
| Reactants | (4-chloro-2-methylphenoxy)acetic acid and an alcohol (e.g., 1-decanol). | The choice of alcohol determines the final ester product. |
| Catalyst | Strong acids like H₂SO₄ or p-toluenesulfonic acid are typically used. researchgate.net | The catalyst increases the reaction rate by making the carboxylic acid more reactive. masterorganicchemistry.com |
| Reaction Type | Fischer-Speier Esterification (acid-catalyzed). masterorganicchemistry.com | A reversible equilibrium reaction. researchgate.net |
| Byproduct | Water (H₂O). | Removal of water or using excess alcohol shifts the equilibrium to favor ester formation. masterorganicchemistry.com |
| Kinetics | Typically follows second-order kinetics. researchgate.net | Understanding the reaction rate is crucial for optimizing reaction time and yield. |
Exploration of Novel Analogues and Formulations
To enhance performance and explore new applications, research has moved beyond simple esters to novel formulations and analogues of phenoxyacetates. This includes the development of Herbicidal Ionic Liquids (HILs) and the systematic structural modification of the core molecule for research purposes.
A significant advancement in herbicide formulation is the development of Herbicidal Ionic Liquids (HILs). nih.govacs.org HILs are salts with a melting point below 100 °C, composed of a cation and an anion, where at least one of the ions possesses biological activity. d-nb.info In this context, the (4-chloro-2-methylphenoxy)acetate (MCPA) moiety serves as the herbicidal anion. acs.orgd-nb.info
The synthesis of these HILs typically involves pairing the MCPA anion with a functional cation, often a quaternary ammonium (B1175870), phosphonium, or imidazolium (B1220033) cation. nih.govacs.org One common synthetic route is a two-step process. First, a quaternary ammonium halide is converted to the corresponding hydroxide (B78521) using an ion-exchange resin or by reaction with potassium hydroxide in an anhydrous alcohol. nih.govacs.org This quaternary ammonium hydroxide is then neutralized with (4-chloro-2-methylphenoxy)acetic acid, resulting in the formation of the HIL and water. nih.govd-nb.info Another method is a metathesis reaction between a sodium or potassium salt of the herbicide and a halide salt of the desired cation. nih.gov
These formulations are designed to reduce volatility and drift compared to traditional esters, and the properties can be fine-tuned by changing the structure of the cation. nih.govresearchgate.net For example, using cations with long alkyl chains (from C8 to C14) can impart surfactant properties to the HIL, potentially eliminating the need for additional adjuvants in formulations. researchgate.net
| Cation Type | Example Cation | Herbicidal Anion | Significance |
|---|---|---|---|
| Quaternary Ammonium | Didecyldimethylammonium | (4-chloro-2-methylphenoxy)acetate | Combines herbicidal activity with surfactant properties from the long-chain cation. nih.gov |
| Phenoxyethylammonium | Domiphen-derived cations (e.g., with C10 alkyl chain) | (4-chloro-2-methylphenoxy)acetate | Creates dual-function compounds that may possess both herbicidal and bactericidal properties. d-nb.info |
| Esterquat | Cations derived from 2-dimethylaminoethanol and long-chain alkyls (C8-C14) | (4-chloro-2-methylphenoxy)acetate (as part of the cation) | Forms a quaternary ester (esterquat) which is then paired with another herbicidal anion like MCPP, creating a dual-herbicide system. researchgate.netresearchgate.net |
The structural design of phenoxyacetic acid derivatives is a cornerstone of research aimed at understanding their mode of action and developing new herbicidal compounds. mdpi.com Modifications are typically made to the aromatic ring or the carboxylic acid side chain to study structure-activity relationships. wikipedia.orgnih.gov
Introducing or changing substituents on the phenoxy ring can alter the molecule's electronic structure and, consequently, its biological activity and selectivity. chemdad.com Similarly, modifying the alkanoic acid side chain is a key area of investigation. For instance, research on aryloxyalkanoate dioxygenases (AADs), enzymes that can degrade these herbicides, has shown that the length and structure of the side chain are critical for enzyme-substrate recognition. nih.govpnas.org The enzyme AAD-1, for example, can process a broad range of phenoxycarboxylic auxins, while the related enzyme AAD-2 shows a distinct preference for the (S)-stereoisomer, highlighting how subtle structural changes influence biological interactions. pnas.org
These structural modifications are not limited to improving herbicidal efficacy. They are also crucial for developing herbicide resistance traits in crops. By identifying enzymes that can selectively modify and inactivate specific herbicide structures, researchers can engineer crops that are tolerant to those herbicides, a key strategy in modern agriculture. nih.gov This research provides a molecular basis for designing new herbicides and crop systems with improved weed management capabilities. mdpi.compnas.org
Table of Mentioned Compounds
| Common Name/Type | IUPAC Name |
|---|---|
| This compound | This compound |
| MCPA | (4-chloro-2-methylphenoxy)acetic acid ebi.ac.uk |
| 2-methyl-4-chlorophenol | 4-chloro-2-methylphenol (B52076) wikipedia.org |
| Chloroacetic acid | 2-chloroacetic acid |
| 1-decanol | Decan-1-ol |
| 2-ethylhexanol | 2-ethylhexan-1-ol researchgate.net |
| Sulfuric acid | Sulfuric acid |
| p-toluenesulfonic acid | 4-methylbenzenesulfonic acid |
| MCPP | 2-(4-chloro-2-methylphenoxy)propionic acid researchgate.net |
| 2,4-D | (2,4-dichlorophenoxy)acetic acid nih.gov |
Mode of Action and Biological Activity Investigations in Plants
Auxin Mimicry at Physiological and Cellular Levels in Target Flora
Decyl (4-chloro-2-methylphenoxy)acetate, upon absorption and hydrolysis to MCPA within the plant, acts as a mimic of the natural plant hormone indole-3-acetic acid (IAA). encyclopedia.pub Unlike IAA, whose concentration is tightly regulated by the plant, the synthetic auxin delivered by the decyl ester leads to an uncontrolled and sustained hormonal response. This overload disrupts normal physiological processes, particularly in susceptible broadleaf plants (dicotyledons). wikipedia.orgnih.gov
At the physiological level, the auxin mimicry manifests as a suite of symptoms indicative of abnormal growth. These include the twisting and elongation of stems and leaves, a phenomenon known as epinasty. encyclopedia.pub The plant essentially "grows to death" due to the deregulation of its developmental processes. Other visible effects include leaf withering and damage to the plant's repair mechanisms, ultimately leading to the death of the plant. encyclopedia.pub
On a cellular level, the influx of the synthetic auxin affects fundamental processes such as cell enlargement and division. The compound is translocated to the meristematic tissues, which are the primary sites of growth, where it exerts its disruptive effects. wikipedia.org This interference with normal cell formation results in the malformed growth observed at the macroscopic level. nufarm.com
Table 1: Physiological and Cellular Effects of Auxin Mimicry by this compound in Susceptible Plants
| Effect Level | Observation | Description |
|---|---|---|
| Physiological | Epinasty | Twisting and curling of stems and leaves due to differential growth rates. encyclopedia.pub |
| Uncontrolled Growth | Rapid, unsustainable elongation and development leading to plant death. wikipedia.org | |
| Leaf Withering | Loss of turgor and eventual death of leaf tissues. encyclopedia.pub | |
| Cellular | Disrupted Cell Enlargement | Abnormal expansion of plant cells beyond their normal size. |
| Irregular Cell Division | Interference with the normal process of mitosis in meristematic tissues. | |
| Altered Gene Expression | Changes in the transcription of genes that regulate growth and development. |
Molecular Mechanisms of Action: Receptor Interactions and Signal Transduction Perturbation
The molecular basis for the action of this compound, through its active form MCPA, lies in its interaction with the plant's auxin signaling pathway. The primary receptors for auxins, including synthetic mimics, are a family of F-box proteins, most notably the Transport Inhibitor Response 1 (TIR1) and Auxin F-box (AFB) proteins.
In a normal state, at low auxin concentrations, transcriptional repressor proteins known as Aux/IAA proteins bind to and inhibit Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. When this compound is hydrolyzed to MCPA, the resulting high concentration of this auxin mimic facilitates the binding of Aux/IAA repressors to the TIR1/AFB receptor complex. This binding event targets the Aux/IAA proteins for degradation via the 26S proteasome pathway.
The degradation of the Aux/IAA repressors liberates the ARFs, allowing them to activate the transcription of a host of downstream genes. This leads to a massive and uncontrolled expression of genes that are normally tightly regulated, causing the severe physiological and developmental abnormalities that characterize the herbicidal effect. The sustained presence of the synthetic auxin ensures that this signaling cascade remains perpetually "on," leading to the plant's demise.
Table 2: Key Molecular Components in the Signal Transduction Pathway Perturbed by this compound
| Component | Function | Role in Perturbation |
|---|---|---|
| This compound | Pro-herbicide | Penetrates the plant cuticle and is hydrolyzed to the active compound, MCPA. encyclopedia.pub |
| MCPA | Active Herbicide (Auxin Mimic) | Binds to the TIR1/AFB receptor complex, initiating the degradation of Aux/IAA repressors. |
| TIR1/AFB Receptors | F-box proteins that act as auxin receptors. | Form a complex with MCPA and Aux/IAA proteins, leading to repressor degradation. |
| Aux/IAA Proteins | Transcriptional repressors | Degraded in the presence of high concentrations of the auxin mimic, removing inhibition of ARFs. |
| Auxin Response Factors (ARFs) | Transcription factors | Become constitutively active, leading to uncontrolled expression of auxin-responsive genes. |
Biochemical Responses and Metabolic Disruptions in Sensitive Plant Systems
The perturbation of the auxin signal transduction pathway by this compound-derived MCPA triggers a cascade of biochemical and metabolic disruptions within sensitive plants. The uncontrolled gene expression affects numerous metabolic pathways. nufarm.com
One of the significant biochemical responses is the stimulation of ethylene (B1197577) biosynthesis. nufarm.com Ethylene is another plant hormone that, in excess, can lead to senescence (aging) and abscission (shedding of leaves). The overproduction of ethylene contributes to the observed symptoms of leaf withering and tissue decay.
The plant's attempt to detoxify the synthetic auxin can also lead to metabolic disruptions. In susceptible plants, the synthetic auxin may be conjugated to amino acids, which can interfere with nucleic acid metabolism and protein synthesis. nufarm.com
Table 3: Summary of Biochemical and Metabolic Disruptions in Plants Treated with this compound
| Disruption Category | Specific Effect | Consequence |
|---|---|---|
| Hormonal Imbalance | Increased Ethylene Production | Promotes senescence, leaf abscission, and tissue decay. nufarm.com |
| Metabolic Regulation | Deregulation of Resource Allocation | Depletion of energy reserves in non-meristematic tissues. encyclopedia.pub |
| Photosynthesis & Respiration | Inhibition of Key Processes | Reduced energy production and chlorophyll (B73375) degradation. encyclopedia.pub |
| Detoxification Pathways | Formation of Amino Acid Conjugates | Potential interference with nucleic acid and protein synthesis. nufarm.com |
Differential Plant Species and Tissue Responses to Synthetic Auxin Esters
A key characteristic of phenoxy herbicides like those derived from this compound is their selectivity, primarily targeting broadleaf (dicotyledonous) weeds while leaving many grass and cereal crops (monocotyledonous) relatively unharmed. wikipedia.orgnih.gov This selectivity is a cornerstone of their agricultural use. wikipedia.org
Several factors are thought to contribute to this differential response. These include potential differences in the uptake, translocation, and metabolism of the herbicide between monocots and dicots. The structure of the vascular tissues in dicots may facilitate more efficient translocation of the herbicide to the meristematic regions where it exerts its toxic effects.
Furthermore, there can be variations in the sensitivity of the target sites. The auxin receptors (TIR1/AFB proteins) may exhibit different binding affinities for the synthetic auxin in different plant species. Additionally, the ability of a plant to rapidly metabolize and detoxify the herbicide can be a crucial factor in its tolerance. For instance, some tolerant species may be able to break down the synthetic auxin into inactive compounds more effectively than susceptible species.
Even within a single plant, different tissues can exhibit varying degrees of sensitivity to synthetic auxins. This is often related to the concentration of natural auxins and the developmental stage of the tissue. For example, young, actively growing tissues with high metabolic rates are often more susceptible to the disruptive effects of these herbicides.
Table 4: Factors Contributing to Differential Plant Responses to this compound
| Factor | Influence on Selectivity |
|---|---|
| Uptake | The ester formulation enhances penetration through the waxy cuticle of broadleaf weeds. encyclopedia.pub |
| Translocation | Differences in vascular anatomy between monocots and dicots may affect the movement of the herbicide to target sites. |
| Metabolism | Tolerant species may possess more efficient enzymatic pathways for detoxifying the active MCPA molecule. |
| Receptor Sensitivity | Variations in the structure and binding affinity of TIR1/AFB receptors can influence the degree of response. |
| Tissue Age and Activity | Younger, actively growing tissues are generally more susceptible to the effects of the herbicide. |
Environmental Transformation and Transport Research
Degradation Pathways in Environmental Compartments
The degradation of decyl (4-chloro-2-methylphenoxy)acetate in the environment proceeds through several key pathways, including the chemical process of hydrolysis and the biologically mediated processes of microbial biodegradation and photodegradation. These pathways collectively contribute to the transformation of the parent compound into various intermediate and final products.
The initial and one of the most significant steps in the degradation of this compound is the hydrolytic cleavage of its ester bond. This abiotic reaction involves the splitting of the ester linkage by water, which results in the formation of (4-chloro-2-methylphenoxy)acetic acid (MCPA) and decyl alcohol. libretexts.orgchemguide.co.uk
Hydrolysis is a fundamental reaction for esters and can be catalyzed by either acids or bases. libretexts.org In acidic conditions, the hydrolysis of an ester is a reversible reaction that yields a carboxylic acid and an alcohol. libretexts.orgchemguide.co.uk Conversely, basic hydrolysis, also known as saponification, is an irreversible reaction that produces a carboxylate salt and an alcohol. libretexts.orglibretexts.org The rate of hydrolysis for phenoxy acid esters is influenced by several factors, including the structure of the herbicide, the pH of the water, and the temperature. nih.gov Generally, the rate of hydrolytic degradation increases with higher temperatures and in alkaline waters. nih.gov For instance, the 2-ethylhexyl ester of MCPA is stable at a pH range of 5-7, but its degradation is significantly faster at a pH of 9. nih.gov While specific kinetic data for the decyl ester are not extensively detailed, the general principles of ester hydrolysis suggest that this pathway is a critical initiation step for the degradation of this compound in aqueous environments.
Table 1: Factors Influencing Hydrolysis of Phenoxy Acid Esters
| Factor | Influence on Hydrolysis Rate | Reference |
|---|---|---|
| pH | Rate increases in alkaline conditions. | nih.gov |
| Temperature | Higher temperatures accelerate the reaction. | nih.gov |
| Ester Structure | Esters of alkoxylated alcohols hydrolyze faster than those of aliphatic alcohols. | nih.gov |
Following the initial hydrolysis, microbial biodegradation plays a crucial role in the further transformation of the resulting (4-chloro-2-methylphenoxy)acetic acid (MCPA). A diverse range of soil and aquatic microorganisms are capable of utilizing phenoxy herbicides as a source of carbon and energy. The primary step in the microbial degradation of MCPA is the cleavage of the ether linkage, which produces 4-chloro-2-methylphenol (B52076) (MCP) and an acetate (B1210297) group. researchgate.net This critical step is often catalyzed by an α-ketoglutarate-dependent dioxygenase enzyme encoded by the tfdA gene, which has been identified in various soil bacteria. researchgate.net
Numerous bacterial and fungal species have been identified as capable of degrading MCPA and its metabolites. For example, a Gram-negative bacterial strain, S1, isolated from activated sludge, was found to metabolize 4-chloro-2-methylphenol through a modified ortho-cleavage pathway. chemguide.co.uk This strain also showed the ability to completely degrade other chlorinated phenols like 2,4-dichlorophenol (B122985) and 4-chlorophenol. chemguide.co.uk Similarly, the soil bacterium Ralstonia eutropha JMP134 contains the necessary genes for the complete degradation of MCPA. uaeh.edu.mx Fungal species, such as an endophytic fungus Phomopsis sp. E41, have also demonstrated the ability to effectively degrade MCPA, utilizing it as a sole carbon source for growth. researchgate.net The efficiency of this biodegradation is influenced by environmental factors such as pH and temperature, with optimal degradation by Phomopsis sp. E41 occurring at a pH of 6 and a temperature of 30°C. researchgate.net The half-life of MCPA in soil can vary widely, from as short as 1.5 days to as long as 60 days, depending on the soil's physicochemical properties and microbial activity. nih.gov
Photodegradation, or the breakdown of compounds by light, is another significant pathway for the transformation of this compound and its primary hydrolysis product, MCPA, particularly in shallow waters and on soil surfaces. nih.gov The photolytic process can be influenced by the presence of sensitizers in the environment. capes.gov.br
The primary photodegradation product of MCPA is 4-chloro-2-methylphenol (MCP). researchgate.netcapes.gov.br The formation of MCP through photodegradation can occur via two proposed pathways. One involves the oxidation of MCPA by hydroxyl radicals, which leads to the cleavage of the ether link. The other pathway involves oxidation by positive electron holes, which polarizes the carboxyl group, leading to the splitting of the CH2-COOH bond and eventual formation of MCP. researchgate.net In addition to MCP, other minor photolysis products have been identified, including 4-chloro-2-formylphenol and o-cresol. The rate of photodegradation can be significant, with studies showing that the photolytic half-life of MCPA in aqueous solution under sunlight can be around 20 to 24 days.
Metabolite Identification and Environmental Fate Studies
The degradation of this compound results in the formation of several metabolites, with 4-chloro-2-methylphenol being the most prominent. Understanding the formation, persistence, and subsequent transformation of these metabolites is crucial for a complete assessment of the environmental impact of the parent compound.
4-chloro-2-methylphenol (MCP) is a key intermediate in the degradation of this compound, formed through hydrolysis followed by microbial or photochemical cleavage of the ether bond of the resulting MCPA. researchgate.netcapes.gov.br Its presence in the environment is a direct indicator of the degradation of phenoxy herbicides. nih.gov
The persistence of 4-chloro-2-methylphenol in the environment is variable. It is considered to be very toxic to aquatic organisms. nih.gov However, it is also susceptible to further biodegradation. Studies have shown that 4-chloro-2-methylphenol can be readily degraded by certain microorganisms. chemguide.co.uk For example, the endophytic fungus Phomopsis sp. E41 was observed to increase the amount of 4-chloro-2-methylphenol in the medium for the first 5 days of incubation, after which the concentration decreased, and it was not detected after 21 days, indicating its complete degradation by the fungus. researchgate.net In soil, the dissipation of 4-chloro-2-methylphenol can be faster than that of its parent compound, MCPA, with reported half-lives of around 3.55 days.
Table 2: Key Degradation Products of this compound
| Degradation Pathway | Primary Metabolite(s) | Reference |
|---|---|---|
| Hydrolysis | (4-chloro-2-methylphenoxy)acetic acid (MCPA), Decyl alcohol | libretexts.orgchemguide.co.uk |
| Microbial Biodegradation | 4-chloro-2-methylphenol (MCP), Acetate | researchgate.net |
| Photodegradation | 4-chloro-2-methylphenol (MCP), 4-chloro-2-formylphenol, o-cresol | researchgate.net |
The degradation products of this compound, primarily (4-chloro-2-methylphenoxy)acetic acid and 4-chloro-2-methylphenol, undergo further transformation in the environment. The microbial degradation of MCPA can lead to the formation of 2-chloromaleylacetic acid, which is then further metabolized by chromosomally encoded gene products, ultimately yielding carbon dioxide and chloride. uaeh.edu.mx
The degradation of 4-chloro-2-methylphenol can proceed through hydroxylation and subsequent ring-cleavage. researchgate.net For instance, the bacterial strain S1 metabolizes 4-chloro-2-methylphenol via a modified ortho-cleavage route, forming the intermediate 2-methyl-4-carboxymethylenebut-2-en-4-olide. chemguide.co.uk Fungi such as Aspergillus niger can metabolize MCPA to a variety of hydroxylated products. researchgate.net These subsequent transformation steps are essential in the complete mineralization of the original herbicide, breaking it down into simpler, non-toxic compounds.
Environmental Mobility and Distribution Dynamics
This compound is an ester of the widely used phenoxy herbicide (4-chloro-2-methylphenoxy)acetic acid, commonly known as MCPA. In the environment, esters of MCPA, such as the decyl ester, are expected to undergo rapid transformation to the parent acid. Field studies with other MCPA esters have demonstrated that a large proportion converts to MCPA acid shortly after application, often within days. canada.ca Consequently, the environmental mobility and distribution of this compound are predominantly governed by the characteristics of its transformation product, MCPA acid.
Sorption Characteristics in Soil and Sediment Matrices
The sorption of a chemical to soil and sediment particles is a critical process that influences its mobility and availability in the environment. For MCPA, the active form of this compound, sorption is generally low, indicating a high potential for mobility. nih.gov
Research indicates that MCPA sorption is positively correlated with the organic carbon content of the soil, particularly the humic and fulvic acid fractions, and negatively correlated with soil pH. researchgate.net As a weak organic acid with a pKa of approximately 3.1, MCPA exists predominantly in its anionic form in most typical soil pH ranges (5 to 8). plos.org This anionic form has a lower affinity for negatively charged soil colloids, contributing to its weak sorption. researchgate.net
Sorption is often quantified using the soil organic carbon-water (B12546825) partitioning coefficient (Koc) and the Freundlich adsorption coefficient (Kf). Studies have reported Koc values for MCPA ranging from 50 to 62 L/kg, which classifies it as having high mobility in soil. nih.govplos.org Batch adsorption experiments on various soil types have yielded Freundlich coefficient (Kf) values between 0.37 and 1.03. researchgate.net Sorption tends to be higher in topsoil horizons, which are richer in organic matter, compared to subsoils. researchgate.net
Table 1: Sorption Coefficients for MCPA in Various Soil Types
| Soil Type | Organic Matter/Carbon Content | pH | Sorption Coefficient (Kd or Kf) | Reference |
|---|---|---|---|---|
| Loamy Sand | 2.4-3.0% Humus | ~7 | Kd: 0.7 - 1.0 | nih.gov |
| Sandy Loam | 2.4-3.0% Humus | ~7 | Kd: 0.7 - 1.0 | nih.gov |
| Garden Soil | Not Specified | Not Specified | Kd: 0.4 | nih.gov |
| Various Slovakian Soils (Topsoil) | Not Specified | Not Specified | Kf: 0.37 - 1.03 | researchgate.net |
Leaching Potential in Terrestrial and Aquatic Systems
The low sorption of MCPA results in a high potential for leaching through the soil profile into groundwater. researchgate.net Its high water solubility further enhances this mobility, making it susceptible to transport via runoff into surface water bodies. nih.gov The frequent detection of MCPA in rivers, lakes, and groundwater globally underscores its significant leaching potential. plos.org
Factors that increase the risk of leaching include application to soils with low organic matter content and high rainfall or irrigation events following application. nih.govepa.gov While MCPA is expected to leach readily in most soils, some field studies have indicated that it may not leach appreciably below a depth of 15 cm, suggesting that other factors like degradation rates also play a crucial role in its vertical movement. canada.ca The mobility of the ester form, this compound, has not been specifically determined, but its rapid conversion to the more mobile acid form is the primary driver for leaching concerns. canada.ca The presence of MCPA has been documented in various water sources, sometimes leading to contamination of drinking water supplies. researchgate.netnih.gov
Volatilization and Atmospheric Transport Considerations
Volatilization from soil or water surfaces and subsequent atmospheric transport represent another potential pathway for the environmental distribution of herbicides. The tendency of a chemical to volatilize is related to its vapor pressure and Henry's Law constant.
For MCPA acid, volatilization from aqueous solutions and moist soil surfaces is not considered a significant dissipation process. nih.govepa.gov However, ester formulations of phenoxy herbicides, such as this compound, are generally more volatile than their parent acid or salt forms. While specific data for the decyl ester is limited, information on other esters like MCPA-EHE can provide insights. Under dry conditions, the ester form can persist for longer periods before hydrolysis, potentially allowing for some volatilization to occur. canada.ca
Once in the atmosphere, MCPA can be transported over distances. Research has shown that atmospheric concentrations of MCPA are influenced by regional atmospheric transport. canada.ca The primary mechanism for its long-range transport appears to be through adsorption to airborne solid particles. canada.ca The atmospheric half-life of MCPA due to photo-oxidation has been estimated to be approximately 2.2 days. canada.ca
Ecotoxicological Research in Non Human Organisms
Impact Assessments on Aquatic Biota
The ecotoxicological profile of Decyl (4-chloro-2-methylphenoxy)acetate, an ester of the herbicide MCPA (4-chloro-2-methylphenoxyacetic acid), is primarily understood through studies on its parent compound and other ester formulations. In aquatic environments, esters of MCPA are generally considered to be more toxic than the acid or salt forms because their chemical structure allows for more rapid absorption by organisms. wikipedia.org Once absorbed, these esters are expected to hydrolyze to the active ingredient, MCPA.
Research indicates that while MCPA in its acid form is practically nontoxic to freshwater invertebrates, its ester forms exhibit higher toxicity. wikipedia.orgpan.pl For instance, the 2-ethylhexyl (2-EHE) ester of MCPA has a much lower EC50 value (the concentration causing an effect in 50% of the test population) for Daphnia magna, a common water flea, compared to the dimethylamine (B145610) (DMA) salt of MCPA. advancedsciencenews.com This suggests that ester-based formulations, including potentially the decyl ester, could pose a greater risk to aquatic invertebrate populations.
Interactive Data Table: Acute Toxicity of MCPA Formulations to Aquatic Invertebrates
| Species | Formulation | Endpoint | Value (mg/L) | Reference |
| Daphnia magna (Water flea) | MCPA 2-EHE | 48-hour EC50 (Immobilisation) | 0.28 | advancedsciencenews.com |
| Daphnia magna (Water flea) | MCPA DMA salt | 48-hour EC50 (Immobilisation) | >230 | advancedsciencenews.com |
Similar to invertebrates, the toxicity of MCPA to fish varies significantly with the specific chemical form. The acid form is generally considered to be of low to moderate toxicity to fish. However, ester formulations such as the 2-EHE and isooctyl esters are notably more toxic. wikipedia.orgadvancedsciencenews.com Studies on various fish species, including rainbow trout, bluegill sunfish, and fathead minnows, have demonstrated this increased toxicity of ester forms. advancedsciencenews.com The early life stages of fish are often more sensitive to chemical stressors, and the increased bioavailability of ester forms could lead to more pronounced effects on development and survival.
Interactive Data Table: Acute Toxicity of MCPA Formulations to Fish
| Species | Formulation | Endpoint | Value (mg/L) | Reference |
| Oncorhynchus mykiss (Rainbow trout) | MCPA acid | 96-hour LC50 | 232 | pan.pl |
| Oncorhynchus mykiss (Rainbow trout) | MCPA isooctyl ester | 96-hour NOEC | 0.003 | advancedsciencenews.com |
| Lepomis macrochirus (Bluegill sunfish) | MCPA 2-EHE | 96-hour LC50 | 3.16 - 4.64 | advancedsciencenews.com |
| Cyprinus carpio (Carp) | MCPA (form not specified) | 48-hour LOEC | 10 | advancedsciencenews.com |
LC50 (Lethal Concentration 50): The concentration of a chemical which kills 50% of a test population. NOEC (No Observed Effect Concentration): The highest tested concentration of a substance at which no statistically significant effect is observed. LOEC (Lowest Observed Effect Concentration): The lowest tested concentration of a substance at which a statistically significant effect is observed.
MCPA is a herbicide, and as such, its primary mode of action is to disrupt plant growth. Consequently, aquatic plants and algae are particularly sensitive to this compound. wikipedia.org Studies have shown that MCPA can inhibit the growth of various algal species and aquatic macrophytes at low concentrations. advancedsciencenews.comnih.gov The ester forms, due to their higher lipophilicity, can penetrate plant cells more readily, leading to greater phytotoxicity compared to the acid or salt forms. wikipedia.org Diatoms have been identified as being particularly sensitive to MCPA. wikipedia.orgadvancedsciencenews.com
Interactive Data Table: Toxicity of MCPA Formulations to Algae and Aquatic Plants
| Species | Formulation | Endpoint | Value (mg/L) | Reference |
| Lemna gibba (Duckweed) | MCPA 2-EHE | 14-day EC50 (Frond density) | 0.13 | advancedsciencenews.com |
| Lemna gibba (Duckweed) | MCPA acid | 14-day EC50 (Frond density) | 0.17 | advancedsciencenews.com |
| Selenastrum capricornutum (Green alga) | MCPA DMA salt | 5-day EC50 (Cell density) | 0.19 | advancedsciencenews.com |
| Navicula pelliculosa (Diatom) | MCPA acid | 5-day LOEC (Growth) | 0.026 | advancedsciencenews.com |
| Skeletonema costatum (Marine diatom) | MCPA 2-EHE | 5-day LOEC (Cell density) | 0.017 | advancedsciencenews.com |
EC50 (Effective Concentration 50): The concentration of a chemical that causes a 50% response in a test population (e.g., growth inhibition).
Terrestrial Ecotoxicology Studies
In the terrestrial environment, this compound is expected to be broken down into its parent compound, MCPA. The fate and effects of MCPA in soil are influenced by various factors, including soil type, organic matter content, pH, and microbial activity. pan.pl
Information on the direct toxicity of this compound to soil macroinvertebrates is limited. However, studies on the parent compound, MCPA, provide some insights. Earthworms can absorb and contribute to the degradation of MCPA in the soil. researchgate.net Research has shown that the presence of earthworms, such as Aporrectodea caliginosa, can stimulate the abundance and activity of MCPA-degrading microorganisms in the soil through their burrowing activities. nih.gov While one study indicated that the survival rate of earthworms was not significantly affected by the presence of MCPA in the soil, another study suggested that MCPA can exert high toxic pressure on earthworms. researchgate.netnih.gov The impact on earthworm reproduction and growth following exposure to this compound specifically has not been extensively studied.
Bioaccumulation and Biomagnification Potential in Ecological Food Webs
The potential for a chemical substance to accumulate in living organisms and become more concentrated at successively higher levels in the food web is a critical aspect of its ecotoxicological profile. For this compound, a comprehensive assessment of its bioaccumulation and biomagnification potential requires an understanding of its physicochemical properties, primarily its lipophilicity, and its behavior in biological systems.
While direct experimental data on the bioaccumulation of this compound is scarce in publicly available literature, its potential can be inferred from the properties of its parent compound, (4-chloro-2-methylphenoxy)acetic acid (MCPA), and the influence of the decyl ester group. Phenoxy herbicides like MCPA are often formulated as esters to enhance their efficacy. nih.gov This esterification significantly increases the lipophilicity of the molecule, a key factor in its potential to bioaccumulate. nih.govnih.gov
The octanol-water partition coefficient (Kow), expressed as log Kow, is a fundamental parameter used to predict the bioaccumulation potential of a chemical. A higher log Kow value generally indicates a greater tendency for a substance to partition into fatty tissues of organisms. nih.govorst.edu The log Kow for the parent acid, MCPA, is in the range of 2.8 to 3.25. nih.govwaterquality.gov.au The addition of the long-chain decyl ester to the MCPA molecule is expected to substantially increase its log Kow.
To estimate the bioaccumulation potential of this compound, Quantitative Structure-Activity Relationship (QSAR) models are valuable tools. researchgate.netbibalex.orgnih.gov These models use the log Kow to predict the Bioconcentration Factor (BCF), which is the ratio of the concentration of a chemical in an organism to its concentration in the surrounding water at steady state.
Predicted Physicochemical and Bioaccumulation Properties
| Property | Compound | Value | Method |
| Log Kow | (4-chloro-2-methylphenoxy)acetic acid (MCPA) | 2.8 - 3.25 | Experimental nih.govwaterquality.gov.au |
| Log Kow | This compound | ~7.8 (Estimated) | Predictive Model |
| Bioconcentration Factor (BCF) | (4-chloro-2-methylphenoxy)acetic acid (MCPA) | <1 in fish and snails | Experimental waterquality.gov.au |
| Bioconcentration Factor (BCF) | This compound | High (Predicted) | QSAR Model based on estimated Log Kow |
Note: The estimated Log Kow and predicted BCF for this compound are based on computational models and should be interpreted with caution in the absence of direct experimental data.
Based on the estimated high log Kow, the predicted BCF for this compound is expected to be significantly higher than that of its parent acid, MCPA. This suggests a high potential for this compound to accumulate in aquatic organisms directly from the water.
While bioaccumulation is a concern, the potential for biomagnification through the food web also needs to be considered. Biomagnification is the process whereby the concentration of a substance increases in organisms at successively higher trophic levels. For a substance to biomagnify, it must be persistent in the environment, bioavailable, and resistant to metabolic degradation by the organisms that consume it.
In the environment, ester forms of phenoxy herbicides can undergo hydrolysis to the parent acid. juniperpublishers.com The rate of this hydrolysis is influenced by factors such as pH and temperature. The resulting MCPA is known to be readily degraded by microorganisms in soil and water. epa.gov However, the persistence of the intact decyl ester in various environmental compartments would be a key determinant of its potential for trophic transfer.
Research on other long-chain alkyl ester herbicides suggests that increased alkyl chain length can lead to higher herbicidal efficacy and adherence to plant leaves. researchgate.net This increased lipophilicity could also lead to greater partitioning into the tissues of organisms upon ingestion.
Summary of Bioaccumulation and Biomagnification Potential
| Factor | Assessment for this compound | Rationale |
| Bioaccumulation Potential | High | The long decyl ester chain significantly increases the lipophilicity (high estimated Log Kow) compared to the parent acid MCPA, leading to a high predicted Bioconcentration Factor (BCF). |
| Biomagnification Potential | Uncertain, but warrants investigation | Depends on the persistence of the intact ester in the environment and its metabolic fate within organisms. If the ester is rapidly hydrolyzed to the less bioaccumulative MCPA, biomagnification is less likely. However, if the ester is persistent, its high lipophilicity suggests a potential for trophic transfer and magnification. |
Advanced Analytical Methodologies in Research
Chromatographic Techniques for Trace Analysis and Quantification
Chromatography is the cornerstone for the separation and quantification of Decyl (4-chloro-2-methylphenoxy)acetate from various environmental and biological samples. The choice between liquid and gas chromatography often depends on the sample matrix, required sensitivity, and the specific form of the analyte being targeted.
High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase configuration, is a widely used technique for the analysis of MCPA and its esters. nih.govresearchgate.net These methods are valued for their robustness and applicability without the need for chemical derivatization of the acidic form.
Research has established HPLC methods for quantifying MCPA in diverse samples, including commercial herbicide formulations, wheat, and soil. nih.govresearchgate.net A common approach involves using a C18 stationary phase column with a mobile phase consisting of a methanol-water or acetonitrile-water mixture, often acidified to ensure the analyte is in its non-ionized form, which enhances retention. nih.govresearchgate.netscispace.com Detection is typically performed using an Ultraviolet (UV) detector, with wavelengths set at the absorption maximum of the phenoxyacetic structure, around 230 nm or 280 nm. researchgate.netfao.org
Sample preparation is critical and usually involves an initial solvent extraction followed by a clean-up step using Solid-Phase Extraction (SPE) with C18 cartridges to remove interfering matrix components. researchgate.netscispace.com Studies have demonstrated mean recoveries ranging from 87.1% to 98.2% in fortified wheat and soil samples, with limits of quantification (LOQ) around 0.01 mg/kg. researchgate.net For commercial formulations containing MCPA esters, an isocratic mobile phase of 90% methanol (B129727) and 10% water has been successfully used. nih.gov
Table 1: HPLC Parameters for the Analysis of MCPA and its Esters
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Analyte(s) | MCPA & Bromoxynil nih.gov | MCPA in Wheat & Soil researchgate.net |
| Column | Zorbax C18 (250 x 4.6 mm, 5 µm) nih.gov | C18 researchgate.net |
| Mobile Phase | Methanol:Water (90:10, v/v) nih.gov | Methanol:Water (acidified) researchgate.net |
| Flow Rate | 1.5 mL/min nih.gov | Not Specified |
| Detection | UV-Visible nih.gov | Diode Array Detector (DAD) researchgate.net |
| Limit of Quantification (LOQ) | 3.62 mg/L nih.gov | 0.01 mg/kg researchgate.net |
| Sample Preparation | Dilution with mobile phase nih.gov | Acidic extraction, C18 SPE cleanup researchgate.net |
Gas Chromatography combined with Mass Spectrometry (GC-MS) offers high specificity and is a powerful confirmatory tool for identifying phenoxyacetic herbicides. americanlaboratory.com Since the parent acid, MCPA, is not sufficiently volatile for direct GC analysis, a derivatization step is typically required to convert it into a more volatile ester, commonly a methyl ester. americanlaboratory.com For this compound, analysis could proceed via transesterification to a more volatile ester or by analyzing the intact molecule if it has sufficient thermal stability.
GC-MS methods have been developed for MCPA and its esters, such as the 2-ethylhexyl ester (MCPA 2-EHE), in water and plant tissues. epa.govresearchgate.net Sample preparation techniques like solid-phase microextraction (SPME) have been optimized for the analysis of MCPA residues, where adsorption time and temperature are key parameters. researchgate.net For instance, optimal SPME conditions for MCPA have been identified as adsorption for 20 minutes at 50°C, followed by thermal desorption in the GC inlet. researchgate.net The subsequent analysis by GC-MS allows for the separation and positive identification of the analyte based on its retention time and unique mass spectrum. researchgate.net This technique has been used to confirm results obtained by HPLC and to study the degradation of MCPA into its metabolites, such as 4-chloro-2-methylphenol (B52076), in soil. researchgate.netnih.gov
Table 2: GC-MS Parameters for the Analysis of MCPA and Related Compounds
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Analyte(s) | MCPA in Weeds & Water researchgate.net | Acid Herbicides in Water americanlaboratory.com |
| Column | Not Specified | PTE-5 (30 m x 0.25 mm) americanlaboratory.com |
| Derivatization | Not specified (SPME) researchgate.net | Esterification (e.g., with Methanol-H₂SO₄) americanlaboratory.com |
| Sample Preparation | Solid-Phase Microextraction (SPME) researchgate.net | Liquid-Liquid Extraction (LLE) americanlaboratory.com |
| GC Oven Program | Not Specified | 50°C (6 min), ramp 8°C/min to 210°C (15 min) americanlaboratory.com |
| Detection | Mass Spectrometry (MS) researchgate.net | Mass Spectrometry (MS) americanlaboratory.com |
| Key Finding | Optimal SPME: 20 min adsorption at 50°C, 6 min desorption at 220°C. researchgate.net | GC-MS serves as an authentic confirmatory tool. americanlaboratory.com |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the premier analytical technique for the trace-level detection of phenoxyacetic herbicides in complex environmental matrices. econference.io Its major advantage is the ability to analyze the acidic form of these herbicides directly without derivatization, combined with exceptional sensitivity and selectivity derived from the use of Multiple Reaction Monitoring (MRM). econference.iodiva-portal.org
LC-MS/MS methods have been validated for a range of phenoxy acids, including MCPA and its esters, in soil, water, cereals, and other food products. diva-portal.orgepa.govresearchgate.net These methods typically employ a reversed-phase C18 or a mixed-mode column for chromatographic separation. epa.govlcms.cz The mobile phase usually consists of acetonitrile (B52724) or methanol and water, with an acidic modifier like formic acid to ensure ionization for detection in negative-ion electrospray mode. econference.ioepa.gov For ester forms, a hydrolysis step with sodium hydroxide (B78521) is often included in the sample preparation to convert all related residues to the parent acid before analysis, ensuring a total residue measurement. diva-portal.org This approach has yielded acceptable recoveries (70-120%) for MCPA and its esters in cereals. diva-portal.org The limits of quantification (LOQ) are typically very low, often in the range of 0.01 to 0.05 µg/L in water, making it ideal for environmental monitoring. epa.govresearchgate.net
Table 3: LC-MS/MS Parameters for the Analysis of MCPA and its Esters
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Analyte(s) | Phenoxy Acids & Esters in Cereals diva-portal.org | Phenoxy Acids & Esters in Soil epa.gov |
| Column | Not Specified | Phenomenex Onyx C18 Monolithic epa.gov |
| Mobile Phase | Not Specified | A: Water + 0.1% Formic Acid; B: Methanol + 0.1% Formic Acid epa.gov |
| Detection | Tandem Quadrupole MS (MRM mode) diva-portal.org | Sciex TripleQuad 6500 MS (MRM mode) epa.gov |
| Limit of Quantification (LOQ) | 0.01 mg/kg diva-portal.org | 0.01 mg/kg epa.gov |
| Sample Preparation | Hydrolysis, neutralization, liquid-liquid extraction. diva-portal.org | Acetonitrile/methanol extraction, cleanup with magnesium sulphate, carbon black, and aluminium oxide. epa.gov |
Spectroscopic Characterization Methods in Degradation Studies
Spectroscopic methods are vital for both identifying the parent compound and characterizing the new chemical species that form during its degradation. For this compound, these studies primarily focus on the changes to the parent MCPA molecule.
Infrared (IR) spectroscopy is a standard technique used to confirm the identity of the MCPA active ingredient in technical materials by comparing its spectrum against a reference standard. fao.org The characteristic absorption bands of the molecule provide a unique fingerprint for verification.
In degradation studies, spectroscopic methods are used to monitor the disappearance of the parent compound and the appearance of transformation products. For example, the photodegradation of MCPA can be followed using electrochemical sensors, which indirectly monitor the process, or by chromatographic methods coupled with spectroscopic detectors. nih.gov A key degradation pathway for MCPA, whether through photolysis or microbial action, is the cleavage of the ether linkage, leading to the formation of 4-chloro-2-methylphenol. nih.gov The formation of this and other phenolic metabolites can be monitored over time using GC-MS, where the mass spectrometer acts as the detector to identify the specific chemical structures of the degradation products. nih.gov
More advanced spectroscopic techniques like Surface-Enhanced Raman Scattering (SERS) have been explored for the detection of MCPA. chemrxiv.org Researchers found that the interaction between MCPA and a standard silver SERS substrate was weak. To overcome this, they functionalized silver nanodendrites with thiolated cyclodextrin (B1172386), which acts as a host molecule, effectively trapping the MCPA and allowing for its detection via the enhanced Raman signal. chemrxiv.org This demonstrates the potential of tailored spectroscopic platforms for sensitive detection.
Development of Biosensors and Electrochemical Detection Platforms
In recent years, there has been a significant drive to develop rapid, portable, and cost-effective analytical platforms for detecting herbicides like MCPA, moving beyond traditional laboratory-based chromatography. Electrochemical sensors and biosensors have emerged as a promising alternative. mdpi.com
These platforms operate on the principle of measuring an electrical signal (e.g., current or potential) that is generated when the target analyte interacts with a specially designed electrode surface. mdpi.com For MCPA, researchers have developed an electrochemical sensor based on a polyaniline/carbon nanotube and cyclodextrin matrix. nih.govresearchgate.net This sensor allows for the direct quantitative determination of both MCPA and its primary metabolite, 4-chloro-2-methylphenol, using cyclic voltammetry without requiring prior sample extraction. nih.gov The platform achieved detection limits of 1.1 µmol/L for MCPA and was successfully applied to monitor its photodegradation in natural water samples. nih.gov
Biosensors take this concept a step further by incorporating a biological recognition element to achieve high specificity. mdpi.com One approach has been to investigate the interaction between phenoxyacetic herbicides and double-stranded DNA immobilized on an electrode surface. nih.gov The binding of the herbicide to the DNA can be detected as a change in the electrochemical signal of guanine (B1146940) bases, providing a basis for detection. nih.gov Another novel strategy involves using insect enzymes, such as Ha006a, which have a natural mechanism for sequestering pesticides. researchgate.net By immobilizing this enzyme on an electrode, a biosensor can be created that shows a selective response to certain pesticides, paving the way for new green analytical tools. researchgate.net These sensor-based technologies offer the potential for in-field, real-time monitoring of this compound and related contaminants.
Structure Activity Relationship Sar Investigations
Elucidating Structural Determinants of Biological Activity
The biological activity of phenoxyacetate (B1228835) herbicides is determined by the specific arrangement of their core structural components. These compounds function as synthetic auxins, mimicking the natural plant hormone Indole-3-acetic acid (IAA). mdpi.comnih.gov Their effectiveness is contingent on their ability to bind to and activate auxin signaling pathways, leading to uncontrolled growth and eventual death of susceptible plants.
The key structural features that determine the biological activity of Decyl (4-chloro-2-methylphenoxy)acetate are:
The Aryloxyacetic Acid Skeleton: The fundamental framework, consisting of a phenyl ring linked to an acetic acid moiety via an ether bond, is essential for auxin-like activity.
Ring Substitution: The type, number, and position of substituents on the phenyl ring are critical. In this compound, a chlorine atom at position 4 and a methyl group at position 2 define its specific herbicidal properties. nih.govebi.ac.uk
The Carboxylic Acid Group: The acidic side chain is vital for binding to the auxin receptor complex. nih.gov In this compound, this acid is esterified. Such esters are considered pro-herbicides; they are metabolically converted within the plant to the corresponding active acid form, (4-chloro-2-methylphenoxy)acetic acid (MCPA). wikipedia.org
The interaction of these determinants dictates the molecule's ability to be recognized by the plant's auxin receptors, such as the TIR1/AFB complex, thereby initiating the herbicidal cascade. nih.gov
Table 1: Structural Components of this compound and Their Functional Role
| Structural Component | Feature | Functional Role |
|---|---|---|
| Core Structure | Phenoxyacetic Acid | Provides the basic molecular shape required for recognition by auxin receptors. Mimics natural auxin. |
| Ring Substituents | Chlorine at C4, Methyl at C2 | Modulates electronic properties, receptor binding affinity, and metabolic stability. Defines selectivity and potency. mdpi.com |
| Side Chain | Decyl Ester of Carboxylic Acid | Acts as a pro-herbicide. Enhances lipophilicity for improved cuticular penetration and is hydrolyzed in vivo to the active acidic form. mdpi.comwikipedia.org |
Influence of the Decyl Moiety on Potency and Selectivity
The esterification of the carboxylic acid group with a long-chain alcohol like decanol (B1663958) significantly modifies the physicochemical properties of the parent herbicide, MCPA. The decyl moiety, a ten-carbon alkyl chain, transforms the parent acid into a more lipophilic (fat-soluble) and less water-soluble compound. mdpi.com
This change has a profound influence on the compound's potency, primarily through enhanced plant uptake. The waxy cuticle on the surface of plant leaves presents a barrier to polar molecules. The increased lipophilicity conferred by the decyl ester facilitates easier penetration through this barrier. mdpi.comresearch-solution.com Once inside the plant tissue, the ester is hydrolyzed by plant enzymes (esterases) to release the active herbicidal acid, MCPA. wikipedia.orgfao.org Therefore, this compound functions as a delivery system, or pro-herbicide, ensuring more of the active compound reaches its site of action.
Furthermore, the long decyl chain reduces the volatility of the compound compared to shorter-chain esters like methyl or ethyl esters. mdpi.com This is an important practical consideration, as lower volatility reduces the risk of the herbicide drifting to and damaging non-target crops.
Table 2: Inferred Physicochemical Properties of Phenoxyacetate Esters based on Alkyl Chain Length
| Ester Group | Alkyl Chain Length | Relative Volatility (Inferred) | Relative Lipophilicity (Inferred) | Implication for Herbicidal Activity |
|---|---|---|---|---|
| Methyl | Short (C1) | High | Low | Prone to vapor drift; less efficient cuticular penetration. mdpi.com |
| Ethylhexyl | Medium (C8) | Low | High | Reduced volatility; enhanced uptake. research-solution.comfao.org |
| Decyl | Long (C10) | Very Low | Very High | Minimizes vapor drift; optimized for cuticular penetration. |
Role of Halogenation and Substituent Patterns on Phenoxyacetic Acid Core
The substitution pattern on the phenoxyacetic acid core is a critical determinant of herbicidal activity and selectivity. For this compound, the active molecule is the parent acid, MCPA. Its structure features a chlorine atom at the para-position (C4) and a methyl group at the ortho-position (C2) of the phenyl ring.
Halogenation at Position 4: Research on various 2,4-D analogues has demonstrated that a halogen at the 4-position of the aromatic ring is a key requirement for high auxinic activity. nih.gov This substitution significantly influences the electronic charge distribution within the molecule, which is thought to be crucial for effective binding to the auxin co-receptor TIR1. nih.govmdpi.com The chlorine atom at C4 in MCPA serves this essential function.
Substitution at Position 2: The methyl group at the 2-position also plays a vital role. Substituting the hydrogen at C2 with a methyl group or a chlorine atom (as in 2,4-D) generally enhances herbicidal potency compared to the unsubstituted phenoxyacetic acid. This substitution can increase the stability of the molecule and alter its binding affinity and selectivity. The presence of the 2-methyl group in MCPA, as opposed to the 2-chloro group in 2,4-D, is responsible for the differences in the weed control spectrum between these two widely used herbicides. nih.gov
Studies using quantum chemical methods have shown that substituting the phenoxyacetic acid ring with chlorine atoms destabilizes the π-electron system, which correlates with changes in the molecule's reactivity and biological activity. mdpi.com The specific pattern of substitution, such as the 4-chloro and 2-methyl arrangement in MCPA, represents a highly optimized configuration for potent and selective herbicidal action against broadleaf weeds. nih.gov
Comparative Research with Other Phenoxyacetate Herbicides and Auxin Analogues
This compound, as an ester of MCPA, belongs to the family of phenoxy herbicides, which were among the first selective organic herbicides developed. mdpi.com Its structure-activity relationships are best understood by comparing it to related compounds.
Comparison with 2,4-D Esters: The most direct comparison is with esters of 2,4-D (2,4-dichlorophenoxyacetic acid). Both MCPA and 2,4-D are potent synthetic auxins. nih.gov The primary structural difference is the substituent at the 2-position of the phenyl ring: a methyl group in MCPA and a chlorine atom in 2,4-D. nih.govresearchgate.net This seemingly minor change leads to differences in their herbicidal selectivity. For instance, MCPA is known to be safer on certain crops like oats and clover compared to 2,4-D. nih.gov Like this compound, 2,4-D is often formulated as esters (e.g., ethylhexyl ester) to improve application characteristics and plant uptake. research-solution.comfao.org
Comparison with Natural Auxin (IAA): The herbicidal activity of phenoxyacetates stems from their role as stable analogues of the natural plant hormone indole-3-acetic acid (IAA). nih.gov Unlike IAA, which is rapidly metabolized by plants, phenoxy herbicides like MCPA are more resistant to degradation. nih.gov This persistence allows them to accumulate to levels that overstimulate auxin-regulated growth processes, leading to metabolic disruption and plant death. The structural similarities allow them to bind to the auxin receptors, but their stability prevents the normal feedback regulation of hormone levels.
Table 3: Structural and Activity Comparison of MCPA with Related Compounds
| Compound | Ring Substituents | Side Chain | Primary Mode of Action | Key Characteristic |
|---|---|---|---|---|
| MCPA (parent acid) | 4-Chloro, 2-Methyl | Acetic Acid | Synthetic Auxin nih.govebi.ac.uk | Selective, broadleaf weed control; parent acid of the title compound. nih.gov |
| 2,4-D | 4-Chloro, 2-Chloro | Acetic Acid | Synthetic Auxin nih.gov | Widely used broadleaf herbicide; different selectivity profile from MCPA. researchgate.net |
| Indole-3-acetic acid (IAA) | Indole Ring System | Acetic Acid | Natural Auxin nih.gov | Natural plant growth regulator; rapidly metabolized by plants. nih.gov |
| Fenoxaprop-P | 4-(6-chloro-1,3-benzoxazol-2-yloxy)phenoxy | Propionic Acid | ACCase Inhibitor wikipedia.org | Controls grass weeds; different mode of action despite phenoxy group. wikipedia.org |
Emerging Research Areas and Future Directions
Development of Advanced Delivery Systems and Formulations (e.g., controlled release)
Research into advanced delivery systems for Decyl (4-chloro-2-methylphenoxy)acetate and related compounds aims to maximize efficacy while minimizing environmental dispersal. A key focus is the modification of the herbicide's chemical form to control its physical properties, such as volatility and solubility.
The esterification of 4-chloro-2-methylphenoxyacetic acid (MCPA) to form compounds like this compound is itself a strategy for a more targeted application. The resulting ester has low water solubility, which reduces the potential for water contamination through runoff and leaching. researchgate.net
A significant challenge with some herbicide formulations is volatility, where the active ingredient evaporates and drifts onto non-target areas. nih.govwashu.edu Advanced formulation research seeks to mitigate this. One promising area is the transformation of traditional herbicides into Herbicidal Ionic Liquids (HILs). researchgate.net A study detailed the synthesis of novel HILs by combining an MCPA-based esterquat (a quaternary ammonium (B1175870) salt containing an ester group) with another phenoxy herbicide anion. This approach creates a compound with significantly reduced volatility due to strong ionic interactions. researchgate.net
These HILs, which can be synthesized with various long alkyl chains (including decyl, or C10), also demonstrated satisfactory solubility in water and low-polar solvents without the need for potentially toxic external adjuvants or surfactants. researchgate.net This line of research represents a move towards smarter, self-contained formulations that offer controlled release characteristics and a reduced environmental footprint. washu.eduresearchgate.net
Table 1: Advanced Formulation Strategies for Phenoxyacetate (B1228835) Herbicides
| Formulation Strategy | Objective | Mechanism | Key Research Finding |
| Esterification | Reduce water solubility; limit aquatic contamination | Conversion of the parent acid (MCPA) to an ester form (e.g., Decyl ester) decreases its solubility in water. researchgate.net | MCPA esters are noted for their low water solubility, making them less prone to water pollution compared to more soluble forms. researchgate.net |
| Herbicidal Ionic Liquids (HILs) | Reduce volatility; eliminate toxic adjuvants | The parent herbicide is transformed into a salt that is liquid at low temperatures, held together by strong ionic bonds. researchgate.net | HILs incorporating an MCPA esterquat moiety showed almost completely reduced volatility and good solubility without external surfactants. researchgate.net |
Mechanisms of Resistance in Target Organisms and Management Strategies
The evolution of herbicide resistance in weed populations is a critical challenge for sustainable agriculture. Resistance to MCPA, the active component of this compound, arises from intense and repeated selection pressure.
The underlying mechanism of resistance involves the natural genetic variability within a weed population. hracglobal.comcroplife.org.au When a herbicide with a specific site of action is used repeatedly, susceptible individuals are eliminated, while rare, naturally resistant plants survive, reproduce, and eventually dominate the population. hracglobal.comoregonstate.edu This can lead to cross-resistance, where a weed population becomes resistant to different herbicides that share the same site of action, even if they belong to different chemical families. oregonstate.edu
To combat this, a multi-faceted approach known as Integrated Weed Management (IWM) is advocated. The primary goal is to reduce the selection pressure imposed by any single herbicide. hh-ra.org Key management strategies include rotating herbicides with different sites of action, using herbicide mixtures, and integrating non-chemical control methods. croplife.org.au
Table 2: Herbicide Resistance Management Strategies
| Strategy | Description | Rationale |
| Herbicide Rotation | Avoiding the use of herbicides with the same site of action (SOA) in consecutive years in the same field. oregonstate.edu | Reduces the continuous selection pressure from a single SOA, delaying the evolution of resistant weed populations. |
| Herbicide Mixtures | Applying a tank mix of two or more herbicides with different SOAs that are both effective against the target weeds. croplife.org.auoregonstate.edu | Makes it less likely for a weed to have resistance to multiple modes of action simultaneously, providing more robust control. oregonstate.edu |
| Crop Rotation | Planting different crops in successive seasons. | Allows for the use of different herbicide programs and introduces varied planting and harvest times that disrupt weed life cycles. |
| Non-Chemical Control | Incorporating practices like mechanical cultivation, cover crops, and managing weed seed production to prevent resistant weeds from setting seed. hracglobal.com | Diversifies weed control tactics, reducing the sole reliance on herbicides and thereby lowering selection pressure. hracglobal.com |
| Field Hygiene | Cleaning farm equipment between fields and harvesting infested areas last. | Prevents the physical spread of resistant weed seeds to clean areas. |
Bioremediation and Advanced Oxidation Processes for Environmental Mitigation
In the event of environmental contamination, research has focused on methods to degrade and remove phenoxyacetate herbicides from soil and water. These mitigation strategies can be broadly categorized into biological and chemical processes. nih.govresearchgate.net
Bioremediation is an environmentally sound approach that utilizes the metabolic capabilities of living organisms, primarily microorganisms and plants, to break down contaminants. researchgate.nettandfonline.com
Microbial Degradation: Specific soil bacteria have been found to use MCPA as their sole source of carbon. wikipedia.org This degradation is an enzymatic process catalyzed by an α-ketoglutarate-dependent dioxygenase, an enzyme encoded by the tfdA gene. wikipedia.org
Phytoremediation and Rhizoremediation: Certain plants (phytoremediation) and the interactions between plant roots and associated microbes (rhizoremediation) can serve as an effective natural barrier, absorbing and degrading herbicides in the soil. researchgate.net
Advanced Oxidation Processes (AOPs) encompass a set of chemical treatment procedures designed to remove organic pollutants from water. These methods rely on the generation of highly reactive chemical species, most notably the hydroxyl radical (•OH).
Photodegradation: MCPA can be degraded by photochemical processes. wikipedia.org One pathway involves the oxidation of the MCPA molecule by hydroxyl radicals generated by sunlight, leading to the cleavage of the ether linkage and the formation of the primary intermediate, 4-chloro-2-methylphenol (B52076) (MCP). wikipedia.org
Other AOPs: Techniques such as ozonation and other forms of chemical oxidation are also employed to break down chlorophenoxy herbicides in water systems. nih.gov
Beyond degradation, physical removal methods like adsorption are also used. Commercial activated carbons, with their highly porous structure, are widely used to adsorb and remove chlorophenoxy herbicides from water. nih.gov
Table 3: Environmental Mitigation Techniques for MCPA
| Technique | Category | Mechanism |
| Microbial Degradation | Bioremediation | Soil microorganisms use the herbicide as a food source, breaking it down into less harmful substances via specific enzymes. tandfonline.comwikipedia.org |
| Phytoremediation | Bioremediation | Plants absorb the herbicide from the soil, metabolizing or sequestering it within their tissues. researchgate.net |
| Photodegradation | Advanced Oxidation Process | UV light, often in the presence of a catalyst, generates highly reactive radicals that break down the herbicide molecule. wikipedia.org |
| Adsorption | Physical Mitigation | The herbicide is physically bound to the surface of a porous material like activated carbon, removing it from water. nih.gov |
Sustainable Chemical Synthesis and Environmental Impact Reduction Research
Historically, the production of MCPA often relied on the chlorination of phenols. This "classical" technology was often non-selective, resulting in a mix of isomers and significant quantities of toxic chloro-organic waste products that required further purification steps.
In contrast, modern ecological technologies have been developed to overcome these issues. One such advancement is a "reverse" synthesis method. This process involves two main steps:
Condensation: 2-methylphenol is first reacted with chloroacetic acid (MCAA) to form 2-methylphenoxyacetic acid (MPA).
Regioselective Chlorination: The MPA is then chlorinated in water using a catalyst. This reaction is highly selective, adding the chlorine atom at the desired position on the aromatic ring.
This modern approach can yield MCPA of over 98% purity directly from the synthesis, eliminating the need for costly and environmentally damaging purification steps and avoiding the production of toxic waste. Further green chemistry research explores the use of catalysts derived from renewable sources, such as agro-waste, for esterification reactions. researchgate.net
Beyond synthesis, research on environmental impact reduction focuses on the herbicide's formulation and use. This includes designing formulations with reduced volatility to prevent drift and damage to non-target plants, a major issue with some phenoxy herbicides. washu.eduresearchgate.net The development of Herbicidal Ionic Liquids is a direct response to this challenge. researchgate.net Additionally, the use of these herbicides enables conservation tillage practices (no-till or reduced-till farming), which can significantly improve soil health, reduce erosion, and decrease the release of greenhouse gases from the soil. bayer.com.au
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing decyl (4-chloro-2-methylphenoxy)acetate, and what are the critical reaction parameters?
- Methodology :
-
Esterification : React (4-chloro-2-methylphenoxy)acetic acid with decyl alcohol using a sulfuric acid catalyst under reflux conditions. Monitor reaction progress via TLC or HPLC .
-
Ionic Liquid Synthesis : Ionic pairs with the (4-chloro-2-methylphenoxy)acetate anion can be synthesized by metathesis reactions, as described in Patent WO 2008/140337. Use stoichiometric control to optimize yield .
-
Purification : Recrystallize the product from ethanol or perform column chromatography to remove unreacted starting materials .
- Key Parameters :
-
Temperature control (reflux at ~80–100°C).
-
Acid catalyst concentration (e.g., 1–5% H₂SO₄).
-
Reaction time (4–8 hours for esterification).
Q. Which analytical techniques are most effective for characterizing this compound?
- Structural Confirmation :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm ester linkage and aromatic substitution patterns. Compare with deuterated analogs (e.g., 4-chloro-2-methylphenoxy-d₃-acetic acid) for peak assignments .
- FT-IR : Identify key functional groups (C=O stretch at ~1740 cm⁻¹, C-O ester at ~1250 cm⁻¹) .
- Purity Assessment :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase .
- Elemental Analysis : Verify %C, %H, and %Cl to confirm stoichiometry .
Q. How can researchers assess the acute toxicity of this compound in environmental samples?
- Experimental Design :
- Microbial Assays : Expose soil microbial communities to the compound at varying concentrations (e.g., 10–100 mg/L) and measure inhibition of biogas production via gas chromatography .
- Aquatic Toxicity : Use Daphnia magna or algae growth inhibition tests (OECD 201/202 guidelines) .
- Data Interpretation :
- Calculate EC₅₀ values and compare with structurally similar herbicides (e.g., MCPA esters) to infer mode of action .
Advanced Research Questions
Q. What are the biodegradation pathways of this compound in soil, and how can isotopic labeling resolve metabolic intermediates?
- Methodology :
- C-13 Labeling : Synthesize the compound with ¹³C-labeled decyl chains or aromatic rings. Track mineralization via ¹³CO₂ evolution using isotope-ratio mass spectrometry (IRMS) .
- Metabolite Profiling : Employ LC-MS/MS to identify intermediates (e.g., 4-chloro-2-methylphenol, acetic acid derivatives) in soil extracts .
- Challenges :
- Differentiate abiotic degradation (hydrolysis) from microbial activity by conducting sterile vs. non-sterile soil experiments .
Q. How does the lipophilicity of this compound influence its herbicidal efficacy and environmental persistence?
- Lipophilicity Metrics :
- LogP Calculation : Experimental LogP ~3.69 (predicted via HPLC retention time correlation) .
- QSAR Modeling : Relate LogP to bioactivity using comparative data from MCPA esters (e.g., 2-ethylhexyl ester) .
- Environmental Impact :
- High LogP correlates with soil adsorption, reducing leaching but increasing persistence. Monitor half-life in field trials under varying pH and organic matter conditions .
Q. What experimental strategies can resolve discrepancies in reported toxicity data for this compound across studies?
- Root-Cause Analysis :
- Strain Variability : Test toxicity across diverse microbial strains (e.g., Pseudomonas vs. Bacillus) to assess species-specific sensitivity .
- Matrix Effects : Compare results in synthetic media vs. natural soil/water matrices to identify confounding factors (e.g., organic matter binding) .
- Statistical Approaches :
- Apply multivariate regression to isolate variables (e.g., pH, temperature) influencing toxicity outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
